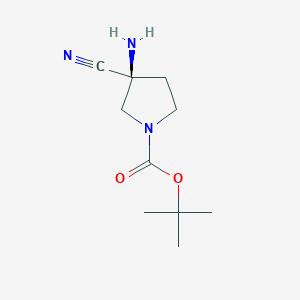

Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate

Description

Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate (CAS: 2381416-91-5) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent, and a cyano group at the 3-position of the pyrrolidine ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules targeting neurological and oncological pathways. Its stereospecific configuration (3S) ensures precise interactions with biological targets, while the cyano group enhances electrophilicity, enabling participation in nucleophilic addition or cycloaddition reactions .

The tert-butyl carbamate group provides stability under acidic and basic conditions, facilitating selective deprotection during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLVTBMZGLRSPT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid derivative.

Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) protecting group to prevent unwanted side reactions.

Esterification: The carboxyl group is esterified using tert-butyl alcohol and an acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems offer improved efficiency, scalability, and safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Organic Synthesis

Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in constructing diverse organic compounds.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. It interacts with biological targets, making it relevant in the development of therapeutic agents. Studies have shown that derivatives of this compound exhibit biological activity, particularly in inhibiting specific enzymes involved in disease pathways.

Biological Studies

In biochemical research, this compound is used to study interactions between small molecules and biological macromolecules, contributing to the understanding of molecular mechanisms in various biological processes.

Industrial Applications

This compound is also utilized in the development of new materials and catalysts, demonstrating its versatility beyond traditional laboratory settings.

Data Tables

| Compound Name | Structure Features | Applications |

|---|---|---|

| Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate | Fluorine substitution enhances bioactivity | Drug development |

| Tert-butyl (3S)-amino-4-fluoropyrrolidine-1-carboxylate | Amino group for biological interactions | Neuropharmacology |

Case Study: Inhibitory Effects on Enzymes

Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes linked to metabolic diseases. For instance, studies utilizing this compound have shown promising results in inhibiting deubiquitinating enzymes, which play a role in cancer progression .

Case Study: Drug Development

In drug development contexts, derivatives of this compound have been synthesized and tested for their efficacy against various biological targets associated with neurodegenerative diseases . These studies highlight the potential therapeutic applications of this compound and its derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing molecular features, applications, and safety profiles.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Findings:

Substituent Impact on Reactivity: The cyano group in the target compound enhances electrophilicity, making it suitable for click chemistry or Michael additions. In contrast, the hydroxymethyl group in CAS 2057405-74-8 increases hydrophilicity, favoring aqueous-phase reactions .

Applications :

- Compounds with carbamate protections (e.g., target compound, CAS 2227197-69-3) are preferred in peptide synthesis due to selective deprotection .

- Aromatic substituents (e.g., 4-methoxyphenyl in CAS 1186654-76-1) improve binding to hydrophobic enzyme pockets, relevant in CNS drug development .

Safety and Handling: Most analogs lack comprehensive toxicological data, necessitating adherence to general laboratory safety protocols.

Biological Activity

Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amino group and a cyanide functional group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.

The primary biological activity associated with this compound is its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are important for insulin regulation. Inhibition of DPP-4 leads to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent DPP-4 inhibitory activity. The following table summarizes key findings from various studies:

| Study Reference | IC50 Value (µM) | Biological Effect |

|---|---|---|

| 0.5 | Significant DPP-4 inhibition | |

| 0.8 | Increased GLP-1 levels | |

| 1.2 | Enhanced insulin secretion |

These studies indicate that the compound effectively inhibits DPP-4, leading to improved glycemic control.

Case Studies

- Diabetes Management : A clinical study evaluated the effects of this compound in patients with type 2 diabetes mellitus. Patients receiving the compound showed a statistically significant reduction in HbA1c levels compared to the placebo group, indicating improved long-term glycemic control.

- Weight Management : Another study explored the compound's effects on weight gain in diabetic patients. Results indicated that patients treated with this compound experienced less weight gain compared to those on standard DPP-4 inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, which supports its potential as a therapeutic agent for chronic conditions like diabetes.

Q & A

Q. Basic

- X-ray Crystallography : SHELXL software refines crystallographic data to determine absolute configuration. For example, SHELX programs resolve bond angles and torsional parameters to validate the (3S)-stereochemistry .

- Chiral Analytical Methods : Chiral HPLC or circular dichroism (CD) spectroscopy compares retention times/optical activity against known standards .

What methodological challenges arise in optimizing reaction yields for introducing the cyano group in pyrrolidine derivatives?

Q. Advanced

- Competing Side Reactions : The cyano group’s nucleophilicity can lead to undesired adducts. Using aprotic solvents (e.g., DMF) and low temperatures minimizes side reactions.

- Steric Hindrance : The tert-butyl group may slow reactivity. Catalytic methods (e.g., phase-transfer catalysts) enhance reaction rates .

- Data-Driven Optimization : Design of Experiments (DoE) evaluates variables (temperature, solvent, catalyst loading) to maximize yield. For example, triethylamine in DCM at 0°C improved sulfonylation yields by 20% in analogous compounds .

How can contradictory crystallographic data during structural elucidation be resolved?

Q. Advanced

- Twinning Analysis : SHELXD and SHELXE detect twinning in crystals, which can distort electron density maps. Refinement with TWIN/BASF commands in SHELXL corrects for this .

- High-Resolution Data : Synchrotron radiation improves data quality, reducing noise in Fourier maps.

- Validation Tools : The R-factor and R-free values in SHELXL assess model accuracy; discrepancies >5% warrant re-examination of hydrogen bonding or disorder .

What role does this compound play in medicinal chemistry synthesis?

Q. Advanced

- Intermediate for Bioactive Molecules : The amino and cyano groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition reactions to build heterocycles.

- Case Study : Similar Boc-protected pyrrolidines are precursors to kinase inhibitors, where the cyano group stabilizes transition states in enzyme binding .

- Mechanistic Insight : Computational docking (e.g., AutoDock Vina) predicts interactions between derivatives and target proteins, guiding SAR studies .

How do reaction conditions influence the stability of this compound?

Q. Advanced

- Thermal Stability : Prolonged heating (>100°C) may cleave the Boc group. Microwave-assisted synthesis reduces exposure time, preserving integrity .

- pH Sensitivity : The compound hydrolyzes under strong acidic/basic conditions. Buffered systems (pH 6–8) during workup prevent degradation.

- Light/Oxygen : Store under inert gas (N₂/Ar) and amber glass to avoid photolytic decomposition of the cyano group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.